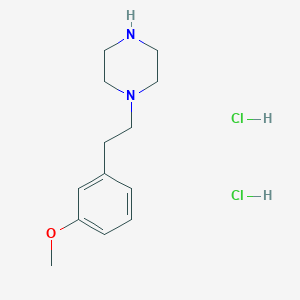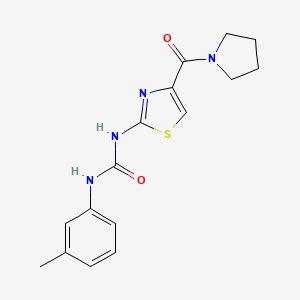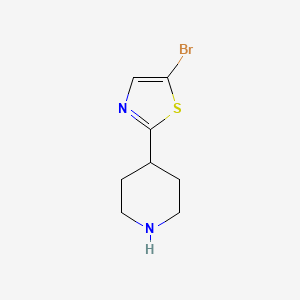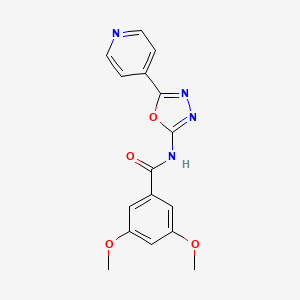
3,5-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DOXO, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, benzothiazoles, including those with oxadiazole functionalities, have shown potent antimicrobial activities. The synthesis of such compounds involves creating derivatives with varied substituents, demonstrating significant antibacterial and antifungal activities (E. Abbas et al., 2014). Similar findings were reported where 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole compounds exhibited good antibacterial and antitubercular activities (S. Joshi et al., 2008).
Material Science and Polymer Applications
In material science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showing good thermal stability and the ability to form thin, flexible films with potential applications in electronics and coatings. These polymers exhibit interesting physical properties, such as blue fluorescence, which could be leveraged in optoelectronic applications (I. Sava et al., 2003).
Antioxidant Activities
Research on the synthesis and evaluation of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has highlighted their antioxidant activity, offering protection against DNA damage induced by oxidative stress. This suggests a potential for these compounds in medicinal chemistry, particularly in the development of treatments for diseases associated with oxidative stress (S. Bondock et al., 2016).
Electronic and Photonic Materials
Oxadiazole derivatives have found applications in organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The synthesis and structural study of bis(1,3,4-oxadiazole) systems, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, have demonstrated their utility in improving the efficiency of OLEDs, indicating the relevance of oxadiazole compounds in enhancing device performance (Changsheng Wang et al., 2001).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-22-12-7-11(8-13(9-12)23-2)14(21)18-16-20-19-15(24-16)10-3-5-17-6-4-10/h3-9H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWRXJRAGQUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


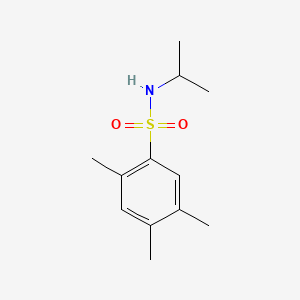
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
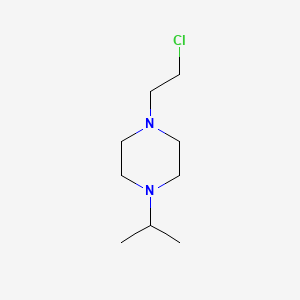

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)
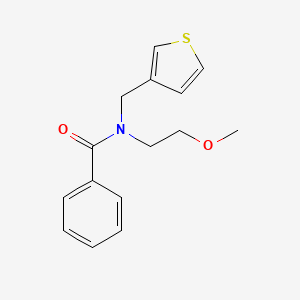


![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)
